1-Fluoro-3-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-3-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4NO2 and a molecular weight of 209.1 g/mol . It is a derivative of benzene, characterized by the presence of fluoro, nitro, and trifluoromethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene involves several steps. One common method includes the nitration of 1-fluoro-2-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.
Industrial production methods often involve the use of advanced catalytic processes to enhance yield and purity. These methods may include the use of specialized catalysts and optimized reaction conditions to achieve efficient synthesis on a larger scale .
Chemical Reactions Analysis
1-Fluoro-3-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-fluoro-3-amino-2-(trifluoromethyl)benzene .
Scientific Research Applications
1-Fluoro-3-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene is primarily related to its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the compound’s reactivity and stability. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable component in drug design .
Comparison with Similar Compounds
1-Fluoro-3-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Fluoro-1-nitro-3-(trifluoromethyl)benzene: This compound has a similar structure but with different positions of the functional groups, leading to variations in reactivity and applications.
4-Fluoro-3-nitrobenzotrifluoride: Another related compound with different substitution patterns, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
1-fluoro-3-nitro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTQCANMBSHSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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